molecular formula C19H18ClN5O3S B2912687 ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 905761-62-8

ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2912687
CAS No.: 905761-62-8
M. Wt: 431.9
InChI Key: WLOZSOSYOPYWHF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a synthetic small molecule belonging to the class of 1,2,4-triazole-3-thione derivatives, a scaffold recognized for its diverse biological activities and significant potential in pharmaceutical research . This compound features a multi-ring system that integrates a 4-amino-1,2,4-triazole-3-thiol core, a 2-chlorophenyl moiety, and a benzoate ester group, contributing to its unique physicochemical profile and binding affinity for biological targets. The presence of the 1,2,4-triazole-3-thione ring is a key structural feature, as this heterocycle is known to exhibit multiple nucleophilic centers, facilitating interactions with various enzymes and receptors . Derivatives of 1,2,4-triazole-3-thione are extensively investigated for their antimicrobial properties . Scientific studies on analogous structures have demonstrated that such compounds can show potent activity against a range of bacterial and fungal pathogens . The antimicrobial efficacy is often influenced by the nature and position of substituents on the aromatic rings; electron-withdrawing groups, such as the chlorine atom on the phenyl ring in this compound, can enhance this activity by modulating the compound's electronic properties and binding interactions . Furthermore, this compound class has shown promising antitumor activity in preclinical research. Related triazole-thione derivatives have been evaluated in screening panels against human cancer cell lines, with some analogs exhibiting significant growth inhibitory (GI50) values, indicating their potential as leads for antineoplastic agent development . The mechanism of action for triazole derivatives can vary, with some functioning as enzyme inhibitors or through interaction with cellular DNA, making them valuable tools for probing biological pathways . This product is intended for research applications only, including in vitro bioactivity screening, medicinal chemistry studies for structure-activity relationship (SAR) analysis, and as a building block for the synthesis of more complex molecules. It is supplied as "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

ethyl 2-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O3S/c1-2-28-18(27)13-8-4-6-10-15(13)22-16(26)11-29-19-24-23-17(25(19)21)12-7-3-5-9-14(12)20/h3-10H,2,11,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOZSOSYOPYWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations

Chlorophenyl Position :

  • The target compound’s ortho-chlorophenyl group (vs. para in ) may sterically hinder interactions or alter binding pocket compatibility.
  • Chlorine’s electron-withdrawing effect enhances stability and membrane permeability .

Ester vs. Acetamide-linked aryl groups (e.g., 2,6-dimethylphenyl in ) introduce steric bulk, which may optimize receptor selectivity.

Heterocyclic Substituents :

  • Furan-containing analogs () demonstrate anti-exudative and anticancer activities, suggesting the triazole-sulfanyl scaffold’s versatility.

Biological Activity Trends: Anti-exudative activity correlates with furan substituents (). Chlorophenyl and hydrazone derivatives show promise in anticancer contexts (e.g., melanoma inhibition ).

Structure-Activity Relationships (SAR)

  • Lipophilicity : Chlorophenyl and ethyl ester groups enhance membrane permeability.
  • Electron Effects : Chlorine’s electron-withdrawing nature may stabilize charge-transfer interactions.
  • Steric Effects : Bulky substituents (e.g., 4-butylphenyl in ) could limit metabolic degradation.

Biological Activity

Ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound's IUPAC name indicates its complex structure, which includes a triazole ring, a sulfanyl group, and an acetamido moiety. The molecular formula is C16H16ClN5O2SC_{16}H_{16}ClN_5O_2S with a molecular weight of approximately 404.83 g/mol. The synthesis typically involves multi-step reactions starting from simpler precursors, including the formation of the triazole ring via cyclization processes.

Biological Activities

1. Antimicrobial Activity:
Research indicates that compounds containing the 1,2,4-triazole framework exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives can inhibit various bacterial strains and fungi effectively. A specific study highlighted that derivatives of 1,2,4-triazoles demonstrated potent activity against pathogenic bacteria and fungi, suggesting that this compound may possess similar properties .

2. Enzyme Inhibition:
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Triazole derivatives have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurological disorders such as Alzheimer's disease. The inhibition of AChE by related compounds suggests potential therapeutic applications for this compound in neuroprotection .

3. Antioxidant Properties:
Compounds with the triazole structure have been reported to exhibit antioxidant activities. This property is essential for preventing oxidative stress-related diseases. Studies indicate that these compounds can scavenge free radicals effectively, which could be beneficial in managing conditions like cancer and cardiovascular diseases .

Case Studies

Case Study 1: Anticancer Activity
A series of related triazole compounds were tested against various cancer cell lines. One study reported that certain derivatives exhibited significant cytotoxicity against human colon cancer (HCT116) cells with IC50 values comparable to established chemotherapeutic agents like doxorubicin . This suggests that this compound may also possess anticancer properties.

Case Study 2: Hypolipidemic Effects
Another study explored the hypolipidemic effects of similar compounds in animal models. It was found that certain derivatives significantly reduced serum cholesterol and triglyceride levels in hyperlipidemic rats . This opens avenues for investigating whether this compound can similarly influence lipid metabolism.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains and fungi
Enzyme InhibitionInhibits acetylcholinesterase (AChE)
AntioxidantScavenges free radicals; potential protection against oxidative stress
AnticancerSignificant cytotoxicity against HCT116 cells
Hypolipidemic EffectsReduces serum cholesterol and triglyceride levels in animal models

Q & A

Q. How to mitigate risks of byproduct formation during synthesis?

  • Methodology : Conduct LC-MS analysis to identify byproducts (e.g., dimerization at the sulfanyl group). Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or adjust pH to suppress side reactions. For instance, maintaining pH <4 during benzaldehyde condensation minimizes Schiff base formation .

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